7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane

Lipophilicity CNS drug design Blood-brain barrier permeability

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane (CAS 1416013-70-1) is a gem-difluorinated, C1-methyl-substituted 3-azabicyclo[4.1.0]heptane scaffold belonging to the class of bicyclic fluorinated piperidine isosteres. It possesses a molecular formula of C₇H₁₁F₂N, a molecular weight of 147.17 g/mol, zero rotatable bonds, one H-bond donor, and one H-bond acceptor.

Molecular Formula C7H11F2N
Molecular Weight 147.169
CAS No. 1416013-70-1
Cat. No. B2389098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane
CAS1416013-70-1
Molecular FormulaC7H11F2N
Molecular Weight147.169
Structural Identifiers
SMILESCC12CNCCC1C2(F)F
InChIInChI=1S/C7H11F2N/c1-6-4-10-3-2-5(6)7(6,8)9/h5,10H,2-4H2,1H3
InChIKeyHHJXUWXELJIINZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane (CAS 1416013-70-1): Procurement-Grade Physicochemical and Structural Baseline


7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane (CAS 1416013-70-1) is a gem-difluorinated, C1-methyl-substituted 3-azabicyclo[4.1.0]heptane scaffold belonging to the class of bicyclic fluorinated piperidine isosteres [1]. It possesses a molecular formula of C₇H₁₁F₂N, a molecular weight of 147.17 g/mol, zero rotatable bonds, one H-bond donor, and one H-bond acceptor . Predicted physicochemical properties include a density of 1.2±0.1 g/cm³ and a boiling point of 143.9±30.0 °C . The compound is commercially available as a free base (typical purity 95–98%) and as its hydrochloride salt (CAS 1895748-50-1) . It is primarily employed as a rigid, three-dimensional building block in medicinal chemistry for the construction of central nervous system (CNS)-targeted ligands, SHP2 allosteric inhibitors, and monoamine reuptake inhibitor scaffolds [1][2].

Why Generic Substitution of 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Fails: The C1-Methyl and Gem-Difluoro Interplay


Within the 3-azabicyclo[4.1.0]heptane class, even minor structural variations produce large shifts in lipophilicity and basicity that are critical for CNS drug design. The parent scaffold (3-azabicyclo[4.1.0]heptane) has a LogP of 0.40 and an estimated pKa of ~10.5–11.0, while the 7,7-difluoro analog (des-methyl) reduces pKa to 8.67 but increases LogP only marginally to 0.46 [1]. The 1,7,7-trifluoro analog (LogP 1.37) adds lipophilicity at the cost of an additional electronegative fluorine atom that further depresses basicity and alters metabolic handling . By contrast, 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane achieves a LogP of 1.58 while retaining a pKa near 8.67—a combination that no other close analog provides simultaneously . This unique pKa–LogP pairing, arising from the synergistic effect of the gem-difluoro group (basicity suppression) and the C1-methyl group (lipophilicity enhancement without additional electron withdrawal), means that generic substitution with a des-methyl, monofluoro, or trifluoro congener will alter the physicochemical profile and likely compromise the pharmacokinetic or target-engagement properties of the final molecule [2].

Quantitative Differentiation Evidence for 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane Versus Closest Analogs


Lipophilicity Step-Change: LogP 1.58 Versus Des-Methyl Analog (LogP 0.46) and Parent Scaffold (LogP 0.40)

The target compound 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane exhibits a predicted LogP of 1.58 (ChemSrc) or 1.25 (ChemScene), which is substantially higher than the 7,7-difluoro-3-azabicyclo[4.1.0]heptane des-methyl analog (LogP 0.46) [1] and the parent 3-azabicyclo[4.1.0]heptane scaffold (LogP 0.40) [2]. The C1-methyl group alone contributes an increase of approximately 1.12 LogP units over the des-methyl-difluoro analog, demonstrating that the methyl substituent is an efficient lipophilicity-enhancing modification that avoids the additional electron-withdrawing penalty of a third fluorine atom (as in the 1,7,7-trifluoro analog, LogP 1.37) .

Lipophilicity CNS drug design Blood-brain barrier permeability

Basicity Retention: Predicted pKa ~8.67 Despite Lipophilicity Gain, Versus Trifluoro Analog pKa Depression

The 7,7-difluoro substitution on the 3-azabicyclo[4.1.0]heptane core reduces the predicted pKa of the secondary amine from approximately 10.5–11.0 (estimated for the non-fluorinated parent) to 8.67 ± 0.40 for the des-methyl analog . The addition of a C1-methyl group in the target compound is not expected to further alter the pKa significantly (estimated pKa remains near 8.5–8.7), as the methyl group is separated from the basic nitrogen center by two carbon atoms and does not exert a direct inductive effect [1]. In contrast, the 1,7,7-trifluoro analog introduces an additional electron-withdrawing fluorine atom directly at C1, which is expected to further reduce basicity below 8.0, potentially impairing lysosomal trapping and CNS target engagement [2][3].

Amine basicity pKa modulation CNS multiparameter optimization

Molecular Weight and Atom Economy: 147.17 g/mol Provides Balanced MW vs. Trifluoro Analog (151.13 g/mol) at Higher LogP

The target compound (MW 147.17 g/mol) is slightly lighter than the 1,7,7-trifluoro-3-azabicyclo[4.1.0]heptane analog (MW 151.13 g/mol, free base) , yet achieves a higher or comparable LogP (1.58 vs. 1.37). This means the C1-methyl group delivers greater lipophilicity efficiency per unit mass (LogP/MW ratio) than the C1-fluoro substituent, an important consideration in lead optimization where excessive molecular weight is penalized [1]. Compared to the 5-fluoro-3-azabicyclo[4.1.0]heptane congener (MW 115.15 g/mol, LogP 0.30), the target compound offers a significantly higher LogP at a modest MW increase of 32 g/mol . The molecular weight falls well within the fragment-like space (MW < 300) and complies with all Rule-of-5 criteria (0 violations) .

Molecular weight efficiency Lead-likeness Fragment-based drug discovery

Conformational Rigidity: Zero Rotatable Bonds with a Quaternary C1 Center Differentiates from Non-Methylated Analogs

All 3-azabicyclo[4.1.0]heptane analogs possess zero rotatable bonds due to the fused bicyclic framework . However, the target compound is distinguished by the presence of a quaternary carbon at the C1 bridgehead position (the 1-methyl substituent), which introduces additional steric bulk and further restricts conformational freedom around the cyclopropane–piperidine ring junction compared to the des-methyl analog (which has a tertiary C1–H center) . This increased steric congestion at the bridgehead can influence the orientation of the pendant amine in binding pockets and may reduce metabolic oxidation at the adjacent C6 position [1]. While direct comparative binding or metabolic data are not available for this specific compound, the quaternary center is a recognized structural feature for enhancing target selectivity and metabolic stability within the broader class of azabicyclic scaffolds [1].

Conformational restriction Entropic benefit Scaffold rigidity

Optimal Research and Procurement Application Scenarios for 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane


CNS Lead Optimization Requiring High LogP (1.2–1.6) Without Additional Fluorine Atoms

Medicinal chemistry programs targeting CNS indications often require a LogP range of 1–3 for optimal blood-brain barrier penetration. When a program's lead series based on the 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold (LogP 0.46) requires increased lipophilicity without adding a third halogen, the C1-methyl analog provides a step-change to LogP 1.25–1.58 while preserving the favorable pKa of ~8.5–8.7 . This makes it a preferred building block over the 1,7,7-trifluoro analog, which adds lipophilicity but depresses basicity below the desirable CNS range. Procurement in 100 mg to 1 g quantities from vendors offering ≥95% purity (free base) or ≥98% purity (HCl salt) is recommended for initial SAR exploration .

SHP2 Allosteric Inhibitor Fragment Growing with Quaternary Bridgehead Advantage

SHP2 allosteric inhibitors frequently employ azabicyclo[4.1.0]heptane cores to occupy the tunnel-like allosteric pocket. The C1-methyl quaternary center of the target compound provides increased steric complementarity to hydrophobic subpockets while potentially reducing metabolic N-dealkylation or C6-oxidation compared to the des-methyl analog [1]. Researchers developing SHP2 inhibitors for oncology indications can procure the compound as a versatile fragment for structure-based drug design, leveraging its 0 rotatable bonds and rigid three-dimensional shape to maximize entropic binding advantages [2].

Monoamine Triple Reuptake Inhibitor Scaffold Diversification

The 3-azabicyclo[4.1.0]heptane framework is a validated core for triple reuptake inhibitors (e.g., GSK1360707 and related series targeting SERT, NET, and DAT) [3]. When SAR studies indicate that the 1-position substituent modulates transporter selectivity or brain penetration, the 1-methyl analog offers a distinct option. Its LogP of 1.58—intermediate between the des-methyl (0.46) and trifluoro (1.37) analogs—may optimize the balance between passive permeability and aqueous solubility, a critical parameter for oral CNS drug candidates . The commercial availability of the hydrochloride salt (CAS 1895748-50-1) facilitates direct use in in vitro assays without a separate salt-formation step .

Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Fluorinated Piperidine Isostere

As part of FBDD library design, the target compound (MW 147.17, 0 rotatable bonds, LogP 1.58, 1 HBD, 1 HBA) occupies an attractive region of fragment chemical space—compliant with the Rule of Three (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [2]. Its gem-difluoro group provides a distinctive ¹⁹F NMR handle for fragment screening and protein-observed NMR experiments, while the C1-methyl group differentiates it from non-methylated congeners in the library. Procurement of 25–100 mg quantities at ≥95% purity from multiple vendors (ChemScene, MolCore, Leyan) supports rapid hit validation and analog-by-catalog SAR expansion .

Quote Request

Request a Quote for 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.